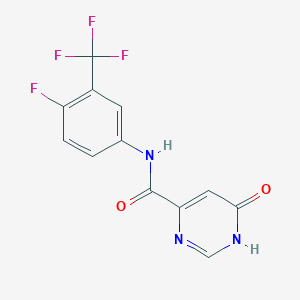

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide

Description

N-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide is a pyrimidine-based compound characterized by a hydroxyl group at position 6 of the pyrimidine ring and a 4-fluoro-3-(trifluoromethyl)phenyl substituent attached via a carboxamide linkage. This structure combines electron-withdrawing groups (fluoro and trifluoromethyl) with a polar hydroxyl group, which may enhance interactions with biological targets such as kinases or enzymes.

Properties

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N3O2/c13-8-2-1-6(3-7(8)12(14,15)16)19-11(21)9-4-10(20)18-5-17-9/h1-5H,(H,19,21)(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVCKIZCNHPLOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC(=O)NC=N2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the fluoro and trifluoromethyl groups on the phenyl ring can be accomplished using electrophilic aromatic substitution reactions. The final step usually involves the formation of the carboxamide group through amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions that minimize by-products and enhance the efficiency of each step. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxamide group can be reduced to amines under suitable conditions.

Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals, polymers, and other materials that benefit from its chemical properties.

Mechanism of Action

The mechanism by which N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. The hydroxyl and carboxamide groups may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Core Heterocycle Modifications

The pyrimidine ring in the target compound is a common scaffold in medicinal chemistry. Comparisons with analogs highlight how modifications to this core influence properties:

- Hydroxypyrimidine vs. Thioxo-Tetrahydropyrimidine (): The hydroxyl group in the target compound may facilitate hydrogen bonding with biological targets, whereas the thioxo group in ’s analogs could enhance lipophilicity or alter binding kinetics .

- Pyrimidine vs.

- Thienopyrimidine (): The sulfur atom in the thienopyrimidine core increases electron density and may improve metabolic stability .

Substituent Positioning and Electronic Effects

- In contrast, ’s TAK-632 analog uses a para-fluoro and meta-trifluoromethyl configuration in a benzo[d]thiazole scaffold, demonstrating RIPK3 inhibition .

- Chloro vs. Fluoro Substituents ( vs. Target): Chlorine’s larger atomic size in ’s analogs may increase steric hindrance compared to fluorine, reducing target affinity despite similar electronic profiles .

Antimicrobial Activity

- ’s tetrahydropyrimidine derivatives showed antimicrobial activity linked to the 2-chloro-4-(trifluoromethyl)phenyl group. The target compound’s hydroxyl group could improve water solubility, enhancing bioavailability for similar applications .

- ’s pyrimidine derivatives with fluorophenyl and methoxyphenyl groups exhibited antifungal activity, suggesting that fluorine and polar substituents are critical for disrupting microbial membranes or enzymes .

Kinase and Enzyme Targeting

- ’s TAK-632 analogs inhibit RIPK3 via a benzo[d]thiazole scaffold. The target compound’s hydroxypyrimidine may offer alternative hydrogen-bonding interactions for kinase inhibition, though direct data is needed .

- ’s thienopyrimidine includes a dimethylaminoethyl group, which enhances solubility and may support blood-brain barrier penetration for CNS targets .

Crystallographic and Conformational Insights

- Hydrogen Bonding (): The hydroxyl group in the target compound could mimic the intramolecular N–H⋯N hydrogen bonds observed in ’s pyrimidine derivatives, stabilizing active conformations .

- Dihedral Angles: The dihedral angles between the pyrimidine ring and substituents in (12.8°–86.1°) suggest conformational flexibility. The target compound’s substituents may adopt similar orientations to optimize target binding .

Metabolic and Pharmacokinetic Considerations

- Trifluoromethyl Groups: Present in the target compound and –3, 5, these groups enhance metabolic stability by resisting oxidative degradation .

- Hydroxyl vs. Methoxy Groups (): The hydroxyl group may increase polarity and reduce half-life compared to methoxy groups, requiring formulation adjustments for sustained activity .

Biological Activity

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic compound within the pyrimidine class, notable for its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a hydroxypyrimidine structure, has garnered attention in medicinal chemistry for its interactions with various biological targets.

- Molecular Formula : C12H7F4N3O

- Molecular Weight : 301.20 g/mol

- CAS Number : 2034360-25-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, allowing it to modulate the activity of various molecular targets. Such interactions may lead to significant biological effects, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro studies demonstrated that this compound effectively reduced viability in glioma cells by inducing cell death through multiple pathways, including inhibition of key signaling molecules involved in cell survival and proliferation.

Inhibition of NF-κB Pathway

The NF-κB signaling pathway is a critical target in cancer therapy due to its role in regulating genes involved in inflammation and cell survival. Research indicates that this compound may act as an inhibitor of the NF-κB pathway, similar to other known inhibitors like IMD-0354. However, further studies are required to elucidate its exact mechanism of action within this pathway.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the cytotoxic effects on A431 vulvar epidermal carcinoma cells, showing significant inhibition of cell proliferation (IC50 values indicating potency). |

| Study 2 | Investigated the interaction with human IKKβ enzyme assays, revealing that while it inhibits NF-κB signaling, it may not directly affect IKKβ activity as previously thought. |

| Study 3 | Explored the compound's effects on glioma cells; results indicated reduced viability and enhanced apoptosis rates compared to control groups. |

Research Findings

- In Vitro Efficacy : The compound exhibited potent activity against various cancer cell lines, with IC50 values suggesting effective concentration ranges for therapeutic applications.

- Selectivity Index (SI) : Studies reported a favorable selectivity index for this compound when compared to traditional chemotherapeutics, indicating lower cytotoxicity towards normal cells while effectively targeting cancerous cells.

- Structural Modifications : Variants of the compound with slight modifications have shown enhanced biological activity, suggesting that further optimization could yield even more potent derivatives.

Q & A

Basic: What are the optimal synthetic routes for N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Synthesis typically involves multi-step protocols, starting with pyrimidine core functionalization followed by coupling reactions. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to link the hydroxypyrimidine carboxylate to the aryl amine moiety.

- Fluorination and trifluoromethylation : Introduce fluorine and CF₃ groups via nucleophilic aromatic substitution or transition-metal catalysis (e.g., CuI for CF₃ incorporation) .

- Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require careful purification to avoid side products.

- Catalyst screening : Palladium or copper catalysts improve coupling efficiency in trifluoromethylation steps .

- Continuous flow reactors : For scale-up, these systems reduce reaction times and improve yields by maintaining precise temperature control .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine ring and substituent positions. Aromatic protons in the 4-fluoro-3-CF₃-phenyl group appear as distinct doublets (δ 7.2–8.1 ppm) .

- ¹⁹F NMR : Quantify fluorine environments (δ -60 to -70 ppm for CF₃, δ -110 ppm for aryl-F) .

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ expected at m/z 345.08) .

- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities and hydrogen-bonding networks critical for SAR studies .

Advanced: How can researchers resolve contradictions in biological activity data observed across different in vitro assays for this compound?

Methodological Answer:

Discrepancies often arise from assay-specific variables:

- Target vs. cell-based assays : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀). For example, highlights BRAF inhibition via dimer stabilization, which may not correlate with cell viability assays due to permeability differences .

- Buffer conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments.

- Metabolic interference : Use liver microsome pre-incubation to identify metabolite-driven false positives .

- Data normalization : Include reference inhibitors (e.g., staurosporine for kinase assays) to control for plate-to-plate variability.

Advanced: What strategies are recommended for elucidating the binding interactions between this compound and its putative protein targets?

Methodological Answer:

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions, focusing on the hydroxypyrimidine core’s hydrogen-bonding with catalytic lysines (e.g., BRAF V600E mutant) .

- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding poses. demonstrates CF₃ groups enhancing hydrophobic pocket occupancy .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate computational predictions .

- Mutagenesis studies : Replace key residues (e.g., Asp594 in BRAF) to confirm binding site specificity .

Basic: What are the key considerations in designing stability studies under various pH and temperature conditions for this compound?

Methodological Answer:

- Accelerated degradation studies :

- Light exposure : Conduct ICH Q1B photostability testing to assess aryl-fluorine bond lability under UV/visible light .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize the pharmacological profile of this compound?

Methodological Answer:

- Analog synthesis :

- Replace the CF₃ group with Cl or Br to evaluate steric/electronic effects on target affinity .

- Modify the hydroxypyrimidine to methoxy or amino derivatives to probe hydrogen-bonding requirements .

- Biological testing :

- Metabolic profiling : Identify metabolic soft spots (e.g., CYP3A4-mediated oxidation) using hepatocyte incubations .

Advanced: What experimental approaches are suitable for investigating metabolic stability and potential cytochrome P450 interactions of this compound?

Methodological Answer:

- Liver microsome assays :

- CYP inhibition screening :

- Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess competitive/non-competitive inhibition .

- Reactive metabolite detection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.